2-(1-甲基-1H-吡唑-4-基)哌嗪
描述
“2-(1-methyl-1H-pyrazol-4-yl)piperazine” is a derivative of piperazine, which is a class of compounds with numerous neuropharmacological activities . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of “2-(1-methyl-1H-pyrazol-4-yl)piperazine” involves the design of a new compound and pharmacological evaluation of its anxiolytic-like effect . A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)piperazine” is complex and involves a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . The structure is also available as a 2d Mol file . The crystal structure of 1-methyl-1H-pyrazol-2-ium nitrate, C4H7O3N3, is orthorhombic .Chemical Reactions Analysis
The chemical reactions of “2-(1-methyl-1H-pyrazol-4-yl)piperazine” involve the design, synthesis of a new compound, and pharmacological evaluation of its anxiolytic-like effect .科学研究应用
抗菌和生物膜抑制
一系列新型的双(吡唑基-苯并呋喃)杂合物,其中包括一种哌嗪连接物,包括2-(1-甲基-1H-吡唑-4-基)哌嗪衍生物,展现出强大的抗菌和生物膜抑制活性。其中一种化合物,1,4-双[((2-(3-乙酰基-1-(4-硝基苯基)-1H-吡唑-4-基)羰基)苯并呋喃-5-基)甲基]哌嗪,对大肠杆菌、金黄色葡萄球菌和变形链球菌表现出显著的抗菌效果,最小抑制浓度(MIC)和最小杀菌浓度(MBC)值在1.2至2.4 µM范围内。该化合物还表现出优越的生物膜抑制效果,优于环丙沙星,并且展现出最佳的MurB酶抑制活性,表明其有潜力用于治疗细菌感染和抑制生物膜形成 (Mekky & Sanad, 2020)。
抗癌活性
2-(1-甲基-1H-吡唑-4-基)哌嗪衍生物也被研究其抗癌性能。具有哌嗪取代基的化合物,如1-(4-((4-甲基苯基)-磺酰)-2-苯基-1,3-噻唑-5-基)哌嗪,在各种人类肿瘤细胞系中展现出显著的体外抗癌活性,包括肺、肾、中枢神经系统、卵巢、前列腺、乳腺癌、上皮癌、白血病和黑色素瘤。这些发现表明2-(1-甲基-1H-吡唑-4-基)哌嗪衍生物在癌症治疗中的潜在用途,突显了它们在药物化学和药物开发中的重要性 (Turov, 2020)。
抗微生物活性
另一项关于含吡唑基的s-三嗪衍生物的研究,包括与2-(1-甲基-1H-吡唑-4-基)哌嗪相关的结构,揭示了其抗微生物和抗真菌性能。这些化合物被合成并对各种微生物进行测试,表明它们在开发新型抗微生物药物方面具有潜在应用。这些衍生物对多种微生物的抗微生物活性凸显了它们在应对微生物耐药性不断增加挑战中的重要性 (Sharma et al., 2017)。
作用机制
Target of Action
The primary targets of 2-(1-methyl-1H-pyrazol-4-yl)piperazine are the serotonergic system and the benzodiazepine site of the GABAA receptor . The serotonergic system is involved in regulating mood, anxiety, and depression, while the GABAA receptor is a major inhibitory neurotransmitter receptor in the brain .
Mode of Action
2-(1-methyl-1H-pyrazol-4-yl)piperazine interacts with its targets by modulating the activity of the serotonergic system and the benzodiazepine site of the GABAA receptor . This modulation results in anxiolytic-like and antidepressant-like activities .
Biochemical Pathways
The compound’s action on the serotonergic system and the GABAA receptor affects several biochemical pathways. It reduces the levels of pro-inflammatory cytokines IL-1β and TNF-α, which are involved in inflammation and immune responses . It also decreases myeloperoxidase enzyme activity, which is associated with inflammation and neutrophil function .
Pharmacokinetics
The compound’s effects are dose-dependent, suggesting that it is absorbed and distributed in the body
Result of Action
The compound’s action results in a decrease in pain and inflammation. It reduces the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduces the paw licking time of animals in the second phase of the formalin test . It also reduces oedema formation and cell migration, further indicating its anti-inflammatory effects .
安全和危害
未来方向
The future directions of “2-(1-methyl-1H-pyrazol-4-yl)piperazine” research could involve the design, synthesis, and pharmacological evaluation of new compounds with anxiolytic-like and antidepressant-like activities . It could also involve the study of compounds capable of interacting with more than one pharmacological target .
Relevant Papers The relevant papers for “2-(1-methyl-1H-pyrazol-4-yl)piperazine” include a review on the synthesis and pharmacological activities of pyrazole derivatives , a study on the neuropharmacological activity of the new piperazine derivative , a study on the central pharmacological activity of a new piperazine derivative , a study on the anti-nociceptive and anti-inflammatory activities of a new piperazine derivative .
属性
IUPAC Name |
2-(1-methylpyrazol-4-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-12-6-7(4-11-12)8-5-9-2-3-10-8/h4,6,8-10H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWRMGZNTZIBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-45-0 | |
Record name | 2-(1-methyl-1H-pyrazol-4-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。